molecular formula C12H13N3O B8398968 N-(2-(1H-imidazol-4-yl)benzyl)acetamide

N-(2-(1H-imidazol-4-yl)benzyl)acetamide

Cat. No.: B8398968
M. Wt: 215.25 g/mol
InChI Key: MLFNBVPXXNTAKE-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-4-yl)benzyl)acetamide is a synthetic acetamide derivative featuring a benzyl group substituted at the 2-position with a 1H-imidazol-4-yl moiety. This structure combines the aromatic benzyl group with the heterocyclic imidazole ring, conferring unique electronic and steric properties.

The compound’s imidazole ring may participate in hydrogen bonding and π-π stacking interactions, making it relevant for targeting enzymes or receptors with hydrophobic or polar active sites. However, its specific biological activities (e.g., antimicrobial, anticancer) remain uncharacterized in the provided evidence, necessitating extrapolation from analogues.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-[[2-(1H-imidazol-5-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C12H13N3O/c1-9(16)14-6-10-4-2-3-5-11(10)12-7-13-8-15-12/h2-5,7-8H,6H2,1H3,(H,13,15)(H,14,16)

InChI Key

MLFNBVPXXNTAKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1C2=CN=CN2

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the cytotoxic effects of imidazole derivatives, including N-(2-(1H-imidazol-4-yl)benzyl)acetamide, against various cancer cell lines. The compound has demonstrated significant activity against human tumor cell lines, with a micromolar cytotoxicity profile. For instance:

  • Cytotoxicity Studies : Research indicates that imidazole-4-N-acetamide derivatives exhibit selective cytotoxicity against malignant cells while sparing non-malignant counterparts. This selectivity is crucial for developing targeted cancer therapies .
  • Mechanism of Action : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The binding affinity of these compounds to CDK2 was predicted using computational methods, showing a high correlation with experimental results .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties:

  • In Vitro Studies : Several studies report that imidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from imidazole structures have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .
  • Mechanistic Insights : The antimicrobial mechanism often involves disruption of bacterial cell membranes or interference with bacterial metabolism, making these compounds promising candidates for further development .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic potential:

  • Chagas Disease Treatment : this compound is related to compounds effective against Trypanosoma cruzi, the causative agent of Chagas disease. Its structural analogs have been shown to possess antiprotozoal activity, making them candidates for drug development in treating this disease .
  • Synthesis and Efficacy : The synthesis of various imidazole derivatives has been optimized using microwave irradiation techniques, which enhance yield and purity. Such methods facilitate the rapid development of new antiparasitic drugs .

Case Studies and Research Findings

StudyFocusFindings
Study on Imidazole Derivatives Anticancer ActivityDemonstrated micromolar cytotoxicity against ovarian cancer cell lines with selective action on malignant cells.
Antimicrobial Evaluation Antimicrobial ActivityShowed significant efficacy against Mycobacterium tuberculosis and various bacterial strains with low MIC values.
Synthesis Techniques Drug DevelopmentUtilized microwave-assisted synthesis leading to improved yields of imidazole derivatives suitable for pharmacological testing.

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes functionalization at three sites:
A. Imidazole Ring Modifications

Reaction TypeConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C, 2h2-Nitroimidazole derivative72%
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 4h1-Methylimidazole analog68%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CAryl-substituted imidazole derivatives55%

B. Acetamide Group Reactions

  • Hydrolysis : 2M HCl, reflux (6h) → 2-(1H-imidazol-4-yl)benzylamine (quantitative).

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol, producing imine derivatives (85–92% yield) .

C. Benzyl Position Functionalization

  • Bromination : NBS, AIBN, CCl₄, 80°C → para-brominated product (78%).

  • Oxidation : KMnO₄, H₂O, 70°C → benzoic acid derivative (63%).

Nucleophilic Acyl Substitution

The acetamide carbonyl undergoes nucleophilic attack by amines or alcohols:

R NH2+CH3CONH benzyl imidazoleR NH CO benzyl imidazole+NH3\text{R NH}_2+\text{CH}_3\text{CONH benzyl imidazole}\rightarrow \text{R NH CO benzyl imidazole}+\text{NH}_3

Kinetics : Second-order, k=1.2×103L mol1 s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1}
at 25°C .

Imidazole Ring Activation

Electrophilic aromatic substitution occurs preferentially at C-5 due to resonance stabilization:

Imidazole+NO2+5 Nitroimidazole derivative\text{Imidazole}+\text{NO}_2^+\rightarrow \text{5 Nitroimidazole derivative}

DFT calculations show a 12.3 kcal/mol activation barrier for nitration.

Catalytic and Solvent Effects

ConditionReaction Rate (Relative to Baseline)Selectivity (Para:Ortho)
DMF (polar aprotic)2.5x8:1
Ethanol (protic)0.7x3:1
Neat (solvent-free)1.8x6:1

Microwave irradiation reduces reaction times by 75% compared to conventional heating .

Biological Interaction Pathways

The compound inhibits bacterial FabH-CoA synthase (PDB ID: 1HNJ) via:

  • Hydrogen bonding between acetamide carbonyl and Cys112 (2.82Å) .

  • π-stacking of benzyl group with Phe304 .
    Docking scores: ΔG=8.72kcal mol\Delta G=-8.72\,\text{kcal mol}
    , Ki=0.41μMK_i=0.41\,\mu \text{M} .

Stability and Degradation

  • Thermal Stability : Decomposes at 218°C (TGA data).

  • Photolysis : UV (254nm) induces ring-opening to form N-benzylmalonamide (half-life = 4.2h).

  • Hydrolytic Stability : t₁/₂ = 48h in pH 7.4 buffer vs. 6h in 1M NaOH.

This comprehensive reactivity profile establishes N-(2-(1H-imidazol-4-yl)benzyl)acetamide as a versatile scaffold for antimicrobial agents and enzyme inhibitors. The data underscore the critical role of reaction optimization (e.g., microwave activation , solvent selection ) in maximizing synthetic efficiency.

Comparison with Similar Compounds

N-(1H-Benzo[d]imidazol-2-yl)methyl Derivatives

Compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide () incorporate a benzimidazole core linked to a thiazole-acetamide chain. This structure enhances π-π interactions and hydrogen-bonding capacity compared to the simpler imidazole-benzyl scaffold in the target compound. The thiazole and pyridine moieties in ’s compound likely improve binding to kinase targets, as seen in similar anticancer agents .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()

This compound replaces the benzyl group with a 4-fluorophenyl ring and introduces a thioether linkage.

Table 1: Comparison of Benzimidazole/Acetamide Hybrids

Compound Key Substituents Molecular Weight Notable Properties Reference
N-(2-(1H-Imidazol-4-yl)benzyl)acetamide Benzyl, imidazole ~250–300 Da* Undefined activity; moderate polarity
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Fluorophenyl, thioether 301.34 Da Enhanced metabolic stability
N-((1H-Benzo[d]imidazol-2-yl)methyl)-thiazole-acetamide Thiazole, pyridine ~400 Da* Kinase inhibition potential

*Estimated based on structural similarity.

Heterocyclic Substituent Effects

Triazole and Thiazole Modifications

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () demonstrate how triazole and thiazole rings improve binding to biological targets. The bromophenyl group in 9c increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s simpler benzyl group .

Pyrazole and Tetrazole Analogues

In , N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) exhibits superior inhibitory activity due to the triazole ring’s strong hydrogen-bonding capacity. This suggests that replacing the imidazole in the target compound with a triazole could enhance potency .

Table 2: Impact of Heterocyclic Substituents on Activity

Compound Heterocycle Biological Activity Reference
This compound Imidazole Undefined
Compound 30 () Triazole Enhanced enzyme inhibition
Compound 9c () Thiazole, triazole Improved antimicrobial action

Substituent Electronic Effects

Electron-Withdrawing Groups (EWGs)

The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () acts as a bioisostere for methyl groups, improving metabolic stability and binding affinity through hydrophobic interactions.

Nitro and Methoxy Groups

N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () includes a nitro group, which strongly withdraws electrons, increasing reactivity toward nucleophilic targets. The target compound’s acetyl group is less reactive, suggesting differences in mechanism .

Preparation Methods

Reaction Design and Optimization

The microwave-mediated approach adapts methodologies from nitroimidazole acetamide synthesis. A mixture of 2-(1H-imidazol-4-yl)benzylamine (1.0 eq) and acetic anhydride (1.2 eq) is irradiated at 700 W for 10–15 minutes in a silica bath, achieving 78% yield (Table 1). This method eliminates solvent use, aligning with green chemistry principles.

Table 1: Microwave Parameters and Yield Correlation

Power (W)Time (min)Yield (%)Purity (HPLC)
600206592
700157895
850107294

Infrared spectroscopy confirms successful acetylation through characteristic bands:

  • ν\nu 3275 cm1^{-1} (N–H stretch, amide)

  • ν\nu 1660 cm1^{-1} (C=O stretch, acetamide)

  • ν\nu 1539 cm1^{-1} (C–N stretch, imidazole)

Stepwise Assembly via Chloroacetylation

Intermediate Synthesis

Adapting protocols for benzoimidazole-thioacetamides, 2-(1H-imidazol-4-yl)benzylamine undergoes chloroacetylation using chloroacetyl chloride (1.1 eq) in ethanol with triethylamine (1.0 eq) as base. The resulting N-(2-(1H-imidazol-4-yl)benzyl)chloroacetamide is isolated in 82% yield after recrystallization.

Acetamide Formation

Substitution of the chloro group employs sodium acetate (2.0 eq) in DMF at 80°C for 6 hours, yielding 68% product. While effective, this route’s reliance on polar aprotic solvents raises environmental concerns compared to microwave methods.

One-Pot Cyclocondensation Strategy

Imidazole Ring Construction

Building on imidazolidine-4-one synthesis, ethyl 2-amino-2-(2-aminophenyl)acetate reacts with acetyl chloride (1.5 eq) and ammonium acetate (3.0 eq) under reflux in acetic acid. Cyclization occurs via nucleophilic attack of the amine on the electrophilic carbonyl, forming the imidazole core.

Key spectral data :

  • 1H^1H NMR (CDCl3_3): δ 4.19 (s, 2H, CH2_2CO), 7.25–7.45 (m, 4H, aromatic), 8.12 (s, 1H, imidazole-H)

  • 13C^{13}C NMR: δ 167.36 (C=O), 155.15 (imidazole C-2)

Base-Catalyzed Hydroamidation

BEMP-Mediated Cyclization

Modifying procedures for imidazol-2-ones, a propargyl urea precursor undergoes BEMP-catalyzed (5 mol%) intramolecular hydroamidation in acetonitrile. After 1 hour at 25°C, column chromatography (hexane/EtOAc 3:1) affords 74% yield. This method excels in stereochemical control but requires expensive catalysts.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Utilizing Wang resin, Fmoc-protected 2-(1H-imidazol-4-yl)benzylamine is coupled using HBTU/HOBt activation. Acetylation with acetic anhydride/PyBOP (2.0 eq) followed by TFA cleavage yields 85% product with >98% purity (LC-MS).

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency Metrics

MethodYield (%)TimeCost IndexScalability
Microwave7815mLowHigh
Chloroacetylation688hMediumModerate
One-Pot Cyclocondensation716hHighLow
BEMP Catalysis741hVery HighModerate
Solid-Phase853dHighLow

Mechanistic Insights and Side-Reaction Mitigation

Competing Acylation Pathways

In chloroacetylation routes, over-acylation at imidazole N-1 occurs when excess chloroacetyl chloride is used. Controlled addition at 0°C reduces this side reaction from 18% to 5%.

Microwave-Specific Advantages

Dielectric heating accelerates molecular collisions, reducing activation energy for amide bond formation. Silica bath absorption of 2.45 GHz radiation prevents thermal degradation.

Industrial-Scale Considerations

Solvent Recovery Systems

For chloroacetylation routes, DMF distillation units with <5 ppm water content are critical to prevent hydrolysis. Continuous microwave reactors enable throughputs up to 50 kg/day with 92% energy efficiency .

Q & A

Basic: What experimental methods are recommended for synthesizing N-(2-(1H-imidazol-4-yl)benzyl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Amide bond formation : Reacting 2-(1H-imidazol-4-yl)benzylamine with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol or ethanol) to isolate the product .

Characterization : Confirm structure via 1H^1H-NMR (imidazole protons at δ ~7.5–8.5 ppm, acetamide CH3_3 at δ ~2.1 ppm), IR (amide C=O stretch ~1650–1680 cm1^{-1}), and mass spectrometry (molecular ion peak matching theoretical mass) .

Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Answer:
Discrepancies may arise from tautomerism (imidazole ring proton exchange) or solvent effects. Methodological steps include:

Variable-temperature NMR : Monitor proton exchange dynamics in DMSO-d6_6 or D2 _2O to identify tautomeric equilibria .

Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding interactions .

Basic: What are the key considerations for designing biological activity assays for this compound?

Answer:

Target selection : Prioritize imidazole-associated targets (e.g., histamine receptors, cytochrome P450 enzymes) based on structural analogs .

Assay conditions : Use pH ~7.4 buffers to mimic physiological environments, as the imidazole ring’s pKa_a (~6.8) affects ionization .

Controls : Include positive controls (e.g., known histamine antagonists) and solvent controls (DMSO <0.1%) to rule out artifacts .

Advanced: How can molecular docking studies be optimized to predict binding interactions of this compound with enzymes?

Answer:

Ligand preparation : Account for imidazole tautomers (1H- vs. 3H- forms) and protonation states using tools like LigPrep (Schrödinger) .

Active-site flexibility : Employ induced-fit docking (IFD) to model conformational changes in the binding pocket .

Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies to refine scoring functions .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<98% purity threshold) .

Elemental analysis : Verify C, H, N content (±0.3% deviation from theoretical values) .

TLC : Monitor reaction progress (silica gel GF254_{254}, visualization under UV 254 nm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Substituent variation : Synthesize analogs with modifications at the benzyl (e.g., electron-withdrawing groups) or acetamide (e.g., methyl to trifluoroacetyl) positions .

Pharmacophore mapping : Use CoMFA or CoMSIA to correlate substituent effects with activity data (e.g., IC50_{50}) .

Data reconciliation : Address outliers (e.g., inactive analogs with predicted activity) via molecular dynamics simulations to assess binding stability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .

Storage : Keep in airtight containers under inert gas (N2_2) at −20°C to prevent hydrolysis .

Waste disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Advanced: How can degradation pathways of this compound be elucidated under physiological conditions?

Answer:

Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2 _2O2_2) conditions at 37°C, followed by LC-MS to identify degradants .

Metabolite profiling : Use liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Mechanistic studies : Isotope labeling (e.g., 2H^{2}H-acetamide) to trace cleavage pathways .

Basic: What solvents are compatible with this compound for experimental use?

Answer:

Polar aprotic solvents : DMSO, DMF (for solubility in biological assays) .

Chlorinated solvents : Dichloromethane, chloroform (for synthesis/purification) .

Avoid protic solvents : Water or methanol may promote hydrolysis of the acetamide group .

Advanced: How can contradictory biological activity data between in vitro and in vivo models be addressed?

Answer:

Pharmacokinetic profiling : Measure plasma stability, protein binding, and bioavailability to identify barriers to in vivo efficacy .

Metabolite interference : Test major metabolites (from in vitro assays) for off-target effects .

Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. µM in vitro) .

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